molecular formula C9H8N4OS B15097613 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B15097613
M. Wt: 220.25 g/mol
InChI Key: RRKNXXLDDFDSSK-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile in the presence of a Lewis acid catalyst, such as aluminum oxide (Al2O3), to form the intermediate iminonitrile. This intermediate is then cyclized to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and reuse of catalysts can make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thiones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The thiadiazole ring can also interact with DNA or proteins, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of a thiadiazole ring with a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to similar compounds .

Properties

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

4-methyl-N-pyridin-2-ylthiadiazole-5-carboxamide

InChI

InChI=1S/C9H8N4OS/c1-6-8(15-13-12-6)9(14)11-7-4-2-3-5-10-7/h2-5H,1H3,(H,10,11,14)

InChI Key

RRKNXXLDDFDSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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